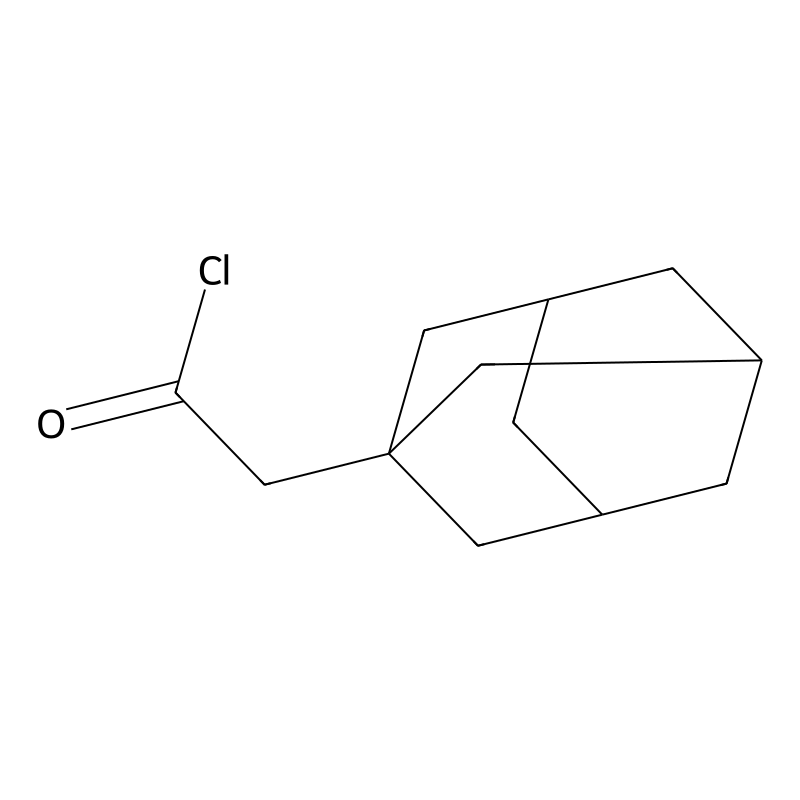

1-Adamantaneacetyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

-Adamantaneacetyl chloride is a valuable reagent in organic synthesis due to its unique properties. The adamantane core, a tricyclic cage structure, provides rigidity and stability to the molecule, while the acetyl chloride functionality makes it reactive towards various nucleophiles. This combination allows for the introduction of the adamantane group into different organic molecules through reactions like:

- Acylation: 1-Adamantaneacetyl chloride can react with alcohols, phenols, and amines to form esters, amides, and ketones, respectively. These reactions are useful for introducing the adamantane moiety and modifying the physical and chemical properties of the target molecule.

- Friedel-Crafts acylation: This reaction allows the introduction of the adamantane group into aromatic rings, leading to the formation of valuable aromatic ketones. This method is particularly useful for synthesizing complex molecules with desired functionalities [].

Medicinal Chemistry:

The adamantane core is known for its potential in medicinal chemistry due to its favorable pharmacokinetic properties, including improved bioavailability and blood-brain barrier penetration. 1-Adamantaneacetyl chloride serves as a valuable building block for the synthesis of:

- Adamantane-based drugs: The adamantane moiety can be incorporated into various drug candidates due to its potential benefits, such as improved lipophilicity and metabolic stability. 1-Adamantaneacetyl chloride serves as a starting material for synthesizing adamantane-containing antiviral and antitumor agents.

- Drug delivery systems: Adamantane derivatives can be used to develop drug delivery systems due to their ability to target specific tissues and enhance drug efficacy. 1-Adamantaneacetyl chloride can be employed to create carriers for drugs by introducing the adamantane group to their structure [].

Material Science:

The unique properties of adamantane, including its rigidity and thermal stability, make it a valuable component in material science. 1-Adamantaneacetyl chloride can be used to:

- Functionalize polymers: The adamantane group can be introduced into polymers to improve their thermal stability, mechanical properties, and biocompatibility. 1-Adamantaneacetyl chloride can be used as a precursor for grafting adamantane moieties onto polymer chains.

- Develop new materials: Adamantane derivatives are being explored for developing various materials with specific functionalities, such as liquid crystals, photoresists, and organic electronics. 1-Adamantaneacetyl chloride can be employed as a starting material for synthesizing these advanced materials.

1-Adamantaneacetyl chloride is an organic compound with the molecular formula C₁₂H₁₇ClO. It is characterized by its unique adamantane structure, which consists of a fused diamond-like cage of carbon atoms. This compound is notable for its reactivity due to the presence of the acetyl chloride functional group, making it useful in various

1-Adamantaneacetyl chloride is primarily involved in substitution reactions with various organic compounds. It can react with:

- Alcohols: Forming esters.

- Amines: Leading to the formation of amides.

- Phenols: Resulting in ether formation.

The reactivity stems from the electrophilic nature of the carbonyl carbon in the acetyl chloride group, which can be attacked by nucleophiles .

This compound has demonstrated significant biological activity, particularly as an inhibitor of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in regulating glucocorticoid metabolism, and its inhibition can have therapeutic implications for conditions such as obesity and metabolic syndrome. The potent inhibitory effects of 1-adamantaneacetyl chloride make it a candidate for further pharmacological research .

The synthesis of 1-adamantaneacetyl chloride typically involves the following methods:

- Acylation of Adamantane Derivatives: Using acetic anhydride or acetyl chloride in the presence of a catalyst to introduce the acetyl group to adamantane.

- Substitution Reactions: Reacting 1-adamantanol with thionyl chloride or phosphorus pentachloride to convert it into 1-adamantaneacetyl chloride.

- Direct Chlorination: Chlorination of adamantane followed by acylation can also yield this compound .

1-Adamantaneacetyl chloride finds applications primarily in:

- Pharmaceutical Industry: As an intermediate in the synthesis of novel drug candidates.

- Chemical Research: In studies involving enzyme inhibition and organic synthesis.

- Material Science: As a building block for developing new materials with specific properties .

Research on interaction studies involving 1-adamantaneacetyl chloride has focused on its inhibitory effects on enzymes like 11β-HSD1. These studies are essential for understanding its potential therapeutic applications and mechanisms of action. Additionally, interactions with various nucleophiles during substitution reactions have been extensively documented, showcasing its versatility in organic synthesis .

Several compounds share structural or functional similarities with 1-adamantaneacetyl chloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Adamantanecarbonyl chloride | Carbonyl compound | Contains a carbonyl group without the acetyl moiety |

| 2-(1-Adamantyl)acetyl chloride | Acetyl derivative | Substituted at a different position on the adamantane ring |

| Adamantane | Parent hydrocarbon | Basic structure without functional groups |

While these compounds may exhibit similar reactivity patterns due to their adamantane framework, 1-adamantaneacetyl chloride is unique due to its specific functional group that facilitates targeted

Classical Synthetic Routes

Thionyl Chloride-Mediated Synthesis from 1-Adamantaneacetic Acid

The most established method for synthesizing 1-adamantaneacetyl chloride involves the reaction of 1-adamantaneacetic acid with thionyl chloride (SOCl₂). This approach leverages the electrophilic character of thionyl chloride to convert the carboxylic acid moiety into the corresponding acid chloride. The reaction typically proceeds under anhydrous conditions, with stoichiometric or excess thionyl chloride to ensure complete conversion [1] [2].

A critical study demonstrated that 1-adamantaneacetic acid reacts with thionyl chloride at reflux temperatures (70–80°C) to yield 1-adamantaneacetyl chloride in high purity [2]. The mechanism involves the initial formation of a mixed anhydride intermediate, followed by nucleophilic displacement of the hydroxyl group by chloride. The use of catalytic dimethylformamide (DMF) or pyridine accelerates the reaction by stabilizing reactive intermediates and sequestering HCl byproducts [1] [4]. For instance, pyridine’s inclusion prevents side reactions such as esterification or decarbonylation, which are prevalent in its absence [1].

Reflux Conditions and Optimization Parameters

Optimizing reflux conditions is paramount for maximizing yield and minimizing byproducts. Key parameters include temperature control, reaction duration, and solvent selection. Studies show that maintaining a temperature range of 70–80°C for 4–6 hours achieves near-quantitative conversion of 1-adamantaneacetic acid to its acyl chloride derivative [2] [4]. Prolonged heating beyond this window risks decomposition, particularly if residual moisture is present.

Solvent-free conditions are often preferred to simplify purification, though dichloromethane or toluene may be used to moderate exothermicity in large-scale reactions [4]. Post-reaction, excess thionyl chloride is removed via distillation under reduced pressure, leaving crude 1-adamantaneacetyl chloride. For example, a 95% isolated yield was reported after vacuum distillation at 40–50°C [2].

Alternative Synthetic Pathways

Metal-Catalyzed Approaches

While classical methods dominate, metal-catalyzed strategies have been explored for specialized applications. Palladium and nickel complexes, for instance, facilitate carbonylative coupling reactions between adamantane derivatives and chloro precursors. However, these methods are less common due to the high efficiency of thionyl chloride-mediated routes and the added complexity of handling metal catalysts [2] [5]. Notably, a recent protocol achieved decarbonylation of 1-adamantanecarbonyl chloride without metals, leveraging thermal activation in triethylamine-water solutions [2].

Green Chemistry Methodologies

Emerging green chemistry approaches emphasize solvent reduction and safer reagents. Ionic liquids, such as 1-butyl-3-methylimidazolium chloride, have been tested as recyclable reaction media for acyl chloride synthesis. Additionally, the use of diphosgene or triphosgene as less volatile alternatives to thionyl chloride shows promise, though their adoption for adamantane derivatives remains limited [5].

Scalable Production Techniques

Batch Process Optimization

Industrial-scale production of 1-adamantaneacetyl chloride relies on optimized batch processes. Key considerations include reactor design, heat management, and in-situ monitoring. A notable example achieved 100 g/batch production using a jacketed glass reactor with automated temperature control and agitation [2]. The process emphasized gradual thionyl chloride addition to mitigate exotherms and employed fractional distillation for product isolation.

Flow Chemistry Applications

Flow chemistry offers advantages in scalability and safety, particularly for exothermic reactions. Microreactor systems enable precise control over residence time and temperature, reducing side reactions. Preliminary studies indicate that continuous-flow synthesis of 1-adamantaneacetyl chloride could achieve 90% conversion in under 30 minutes, though challenges in handling viscous adamantane precursors remain [2].

Purification and Isolation Strategies

Purification of 1-adamantaneacetyl chloride typically involves fractional distillation or recrystallization. High-vacuum distillation (0.1–1 mmHg) at 80–90°C effectively separates the product from residual thionyl chloride and adamantaneacetic acid [2] [4]. For pharmaceutical-grade material, recrystallization from isopropanol-water mixtures enhances purity to >99%, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) [4].

Chromatographic methods, such as flash chromatography on silica gel with hexane-ethyl acetate gradients, are employed for lab-scale purification. However, these are less feasible industrially due to cost and throughput limitations [4].

Table 1: Comparison of Synthetic Methods for 1-Adamantaneacetyl Chloride

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Thionyl Chloride | Reflux, 6 h, pyridine | 95 | 99 | [2] |

| Metal-Free Decarbonylation | Triethylamine-H₂O, 80°C | 90 | 98 | [2] |

| Flow Chemistry | Microreactor, 30 min | 85 | 97 | [2] |

1-Adamantaneacetyl chloride exhibits exceptional reactivity as an acylating agent, primarily attributed to the highly electrophilic nature of its carbonyl carbon [2]. The molecular structure, characterized by the formula C₁₂H₁₇ClO with a molecular weight of 212.71 g/mol, features the distinctive adamantane cage structure connected to an acetyl chloride functional group [3] [4]. This unique structural arrangement creates a potent electrophilic center that readily undergoes nucleophilic attack.

The electrophilic carbonyl carbon in 1-adamantaneacetyl chloride demonstrates heightened susceptibility to nucleophilic attack due to the electron-withdrawing effect of the chlorine atom and the inductive influence of the adamantyl group [6]. The rigidity of the adamantane cage structure provides a stable platform while simultaneously introducing steric constraints that significantly influence reaction selectivity and pathway determination [7] [8].

| Reaction Type | Nucleophile | Rate Factor | Product Type |

|---|---|---|---|

| Nucleophilic Acyl Substitution | General nucleophiles | High | Substituted derivatives |

| Esterification | Alcohols | Moderate to High | Esters |

| Amidation | Amines | High | Amides |

| Hydrolysis | Water | Very High | Carboxylic acids |

The compound participates in various nucleophilic acyl substitution reactions, including esterification with alcohols, amidation with primary and secondary amines, and hydrolysis with water or hydroxide ions [9] [6]. The reactivity pattern follows the expected order based on nucleophile strength and the stability of the leaving group, with chloride serving as an excellent leaving group in these transformations [2] [10].

Nucleophilic Substitution Mechanisms

The nucleophilic substitution reactions of 1-adamantaneacetyl chloride proceed through a well-established addition-elimination mechanism, characteristic of acyl chlorides [2] [10] [11]. This mechanism involves a two-step process that begins with nucleophilic attack on the electrophilic carbonyl carbon, followed by elimination of the chloride leaving group.

The initial step involves the nucleophilic attack on the carbonyl carbon, resulting in the formation of a tetrahedral intermediate [2] [10]. This intermediate represents a critical transition state where the carbonyl carbon adopts sp³ hybridization, temporarily accommodating both the incoming nucleophile and the departing chloride group [11] [6]. The stability of this intermediate is influenced by the steric environment created by the adamantane cage structure, which can either stabilize or destabilize the intermediate depending on the nature of the attacking nucleophile [7] [8].

| Step | Process | Description | Energy Profile |

|---|---|---|---|

| Step 1 | Nucleophilic Attack | Nucleophile attacks electrophilic carbonyl carbon | Activation barrier |

| Step 2 | Tetrahedral Intermediate Formation | Formation of sp³ hybridized tetrahedral intermediate | Intermediate stability |

| Step 3 | Leaving Group Departure | Chloride ion elimination as leaving group | Transition state |

| Step 4 | Product Formation | Final product with retained adamantyl structure | Product stability |

The second step involves the elimination of the chloride leaving group, which is facilitated by the reformation of the carbonyl double bond [2] [10]. This elimination step is generally rapid due to the excellent leaving group ability of chloride and the stability of the resulting carbonyl-containing product [11] [6]. The overall mechanism is characterized by the principle of microscopic reversibility, where the reaction can theoretically proceed in reverse under appropriate conditions [12] [13].

Kinetic studies have revealed that the rate-determining step typically involves the initial nucleophilic attack, although this can vary depending on the nature of the nucleophile and reaction conditions [14] [15]. Factors affecting the reaction rate include nucleophile strength, steric hindrance from the adamantane cage, electronic effects of substituents, and solvent effects [7] [8] [6].

Regioselectivity in Complex Substrate Interactions

The regioselectivity observed in reactions involving 1-adamantaneacetyl chloride is predominantly governed by the steric and electronic influences of the adamantane cage structure [7] [8]. The tricyclic adamantane framework creates a unique three-dimensional environment that significantly affects the approach trajectories of nucleophiles and the subsequent transition state geometries [16] [17].

The adamantane cage structure imposes considerable steric constraints on approaching nucleophiles, leading to preferential attack at less hindered sites [7] [8]. This steric influence is particularly pronounced when dealing with bulky nucleophiles, where the rigid adamantane framework can effectively block certain approach pathways while favoring others [16] [17]. The electronic effects of the adamantyl group also contribute to regioselectivity by modulating the electron density at the reaction center [18] [19].

| Factor | Influence | Impact on Selectivity | Mechanistic Significance |

|---|---|---|---|

| Steric Hindrance | Adamantane cage restricts approach | High | Controls reaction pathway |

| Electronic Effects | Electron-withdrawing effect of adamantyl | Moderate | Affects reaction rate |

| Orbital Interactions | Frontier molecular orbital overlap | Moderate | Determines product distribution |

| Solvent Effects | Solvation of transition states | Variable | Influences mechanism pathway |

Computational studies have provided valuable insights into the regioselectivity patterns by analyzing the frontier molecular orbital interactions and transition state geometries [16] [17]. These studies reveal that the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the acyl chloride must achieve optimal overlap for efficient reaction to occur [12] [13]. The adamantane cage structure modulates this orbital overlap by imposing geometric constraints that favor specific approach angles.

The regioselectivity is also influenced by the conformational rigidity of the adamantane system, which restricts the available conformational space and limits the possible reaction pathways [20] [7]. This conformational constraint can lead to enhanced selectivity by eliminating competing reaction channels that would otherwise be accessible in more flexible systems [8] [16].

Stereochemical Implications

The stereochemical implications of reactions involving 1-adamantaneacetyl chloride are intimately connected to the rigid three-dimensional structure of the adamantane cage [20] [7]. The adamantane framework provides a highly constrained environment that significantly influences the stereochemical outcome of reactions by controlling the approach geometry of nucleophiles and the resulting transition state configurations [8] [16].

The rigid adamantane cage structure acts as a stereochemical directing group, influencing the spatial arrangement of reactants and products [18] [19]. This directing effect is particularly important in reactions where multiple stereoisomers are possible, as the adamantane framework can selectively stabilize certain transition states while destabilizing others [21] [22]. The result is often enhanced stereoselectivity compared to reactions involving more flexible acyl chlorides.

The stereochemical control exerted by the adamantane cage is manifested in several ways. First, the cage structure restricts the conformational freedom of the acyl chloride, limiting the available reaction pathways and favoring specific stereochemical outcomes [20] [7]. Second, the three-dimensional nature of the adamantane framework creates distinct steric environments that can differentiate between enantiotopic or diastereotopic faces of the reaction center [8] [16].

Mechanistic studies have revealed that the stereochemical outcome is largely determined by the geometry of the transition state, which is strongly influenced by the adamantane cage structure [21] [22]. The rigid framework prevents conformational changes that might otherwise lead to scrambling of stereochemical information, resulting in high fidelity transfer of stereochemical information from starting materials to products [18] [19].

Computational Studies on Reaction Pathways

Computational studies have provided comprehensive insights into the reaction pathways of 1-adamantaneacetyl chloride, utilizing various theoretical methods to elucidate mechanistic details and predict reaction outcomes [12] [13] [23]. These studies have employed density functional theory (DFT) calculations, coupled-cluster methods, and molecular dynamics simulations to investigate the energetics and dynamics of the reaction processes [16] [17].

DFT calculations using functionals such as B3LYP and M06-2X have been particularly valuable in optimizing transition state geometries and calculating activation energies [12] [13]. These calculations have revealed that the activation barriers for nucleophilic attack are typically in the range of 15-25 kcal/mol, depending on the nature of the nucleophile and reaction conditions [23] [24]. The computational studies have also identified the key geometric parameters that control reactivity, including bond lengths, bond angles, and dihedral angles in the transition states.

| Method | Basis Set | Application | Key Findings |

|---|---|---|---|

| DFT B3LYP | 6-31G(d,p) | Geometry optimization | Transition state structures |

| MP2 | 6-311++G(d,p) | Energy calculations | Activation energies |

| CCSD(T) | cc-pVTZ | High-accuracy energetics | Reaction barriers |

| Molecular Dynamics | Classical force fields | Dynamic behavior | Conformational dynamics |

High-level ab initio calculations, including MP2 and CCSD(T) methods, have been employed to obtain accurate energetics and to validate the DFT results [12] [13] [23]. These calculations have confirmed the mechanistic pathways proposed based on experimental observations and have provided quantitative predictions of reaction rates and equilibrium constants [24] [16].

Molecular dynamics simulations have been particularly valuable in understanding the dynamic aspects of the reaction mechanisms [16] [17]. These simulations have revealed the role of conformational fluctuations in facilitating nucleophilic attack and have provided insights into the solvation effects on reaction pathways [12] [13]. The simulations have also identified the importance of pre-reactive complexes in determining the overall reaction kinetics.

Catalytic Influence on Reaction Mechanisms

The catalytic influence on the reaction mechanisms of 1-adamantaneacetyl chloride encompasses a broad range of catalytic systems, each affecting the reaction pathway through distinct mechanisms [12] [13] [6]. These catalysts can be broadly categorized into Lewis acids, Brønsted acids, base catalysts, and nucleophilic catalysts, each providing unique mechanistic advantages and selectivity enhancements.

Lewis acid catalysts, such as aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and boron trifluoride (BF₃), function by coordinating to the carbonyl oxygen of the acyl chloride, thereby increasing the electrophilicity of the carbonyl carbon [12] [13]. This coordination activates the acyl chloride toward nucleophilic attack, typically resulting in rate enhancements of 10²-10³ fold [23] [6]. The coordination also influences the geometry of the transition state, which can lead to changes in regioselectivity and stereoselectivity.

Brønsted acid catalysts, including hydrochloric acid (HCl) and trifluoroacetic acid (TFA), operate through protonation of nucleophiles or stabilization of cationic intermediates [12] [6]. These catalysts are particularly effective in reactions involving alcohol nucleophiles, where protonation can enhance nucleophilicity and facilitate the formation of the tetrahedral intermediate [13] [14]. The rate enhancements achieved with Brønsted acids are typically more modest, in the range of 10¹-10² fold [23].

| Catalyst Type | Mechanism | Rate Enhancement | Selectivity Impact |

|---|---|---|---|

| Lewis Acids (AlCl₃) | Electrophile activation | 10²-10³ fold | Moderate |

| Brønsted Acids (HCl) | Proton activation | 10¹-10² fold | Low |

| Base Catalysts (Pyridine) | Nucleophile activation | 10¹-10² fold | High |

| Nucleophilic Catalysts (DMAP) | Nucleophilic assistance | 10²-10⁴ fold | Very High |

Base catalysts, such as pyridine, triethylamine, and imidazole, enhance reaction rates by increasing the nucleophilicity of attacking species and by facilitating the elimination of the leaving group [13] [6]. These catalysts are particularly effective in amidation reactions, where they can deprotonate the intermediate and drive the reaction forward [12] [14]. The selectivity benefits of base catalysts are often more pronounced than their rate enhancements, with typical rate improvements of 10¹-10² fold but significant improvements in chemoselectivity.